molecular formula C14H19FO9 B13888402 beta-D-Glucopyranose, 3-deoxy-3-fluoro-, tetracetate

beta-D-Glucopyranose, 3-deoxy-3-fluoro-, tetracetate

Cat. No.: B13888402
M. Wt: 350.29 g/mol
InChI Key: LIPVVBXVHVLOLU-UHFFFAOYSA-N
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Description

Beta-D-Glucopyranose, 3-deoxy-3-fluoro-, tetracetate: is a fluorinated derivative of glucose. This compound is characterized by the substitution of a fluorine atom at the third carbon position of the glucose molecule, and the acetylation of the hydroxyl groups. The molecular formula of this compound is C14H19FO9 . It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranose, 3-deoxy-3-fluoro-, tetracetate typically involves the fluorination of glucose derivatives followed by acetylation. One common method involves the use of diacetone-D-glucose as a starting material. The fluorination is achieved using diethylaminosulfur trifluoride (DAST) , which selectively introduces the fluorine atom at the desired position. The acetylation of the hydroxyl groups is then carried out using acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Beta-D-Glucopyranose, 3-deoxy-3-fluoro-, tetracetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

Beta-D-Glucopyranose, 3-deoxy-3-fluoro-, tetracetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of beta-D-Glucopyranose, 3-deoxy-3-fluoro-, tetracetate involves its interaction with specific molecular targets. The fluorine atom at the third carbon position enhances the compound’s stability and reactivity. This modification allows the compound to act as a substrate analog in enzymatic reactions, thereby inhibiting enzyme activity. The acetyl groups protect the hydroxyl functionalities, making the compound more lipophilic and enhancing its cellular uptake .

Comparison with Similar Compounds

  • 3-Deoxy-3-fluoro-beta-D-glucopyranose
  • 2-Deoxy-2-fluoro-D-glucose
  • 3-Deoxy-3-fluoro-alpha-D-glucopyranose

Comparison: Beta-D-Glucopyranose, 3-deoxy-3-fluoro-, tetracetate is unique due to the presence of both fluorine and acetyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity. Compared to other fluorinated glucose derivatives, this compound exhibits higher stability and specificity in biochemical applications .

Properties

IUPAC Name

(3,5,6-triacetyloxy-4-fluorooxan-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)11(15)13(22-8(3)18)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPVVBXVHVLOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)F)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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